N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)isoxazole-5-carboxamide
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Overview
Description
The compound is part of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo [4,3-a]pyrazines . These compounds are considered important in medicinal chemistry and have been used to create a variety of derivatives with potential for medicinal applications .
Synthesis Analysis
The synthesis of related compounds involves the use of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include aromatic nucleophilic substitution . The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Scientific Research Applications
Synthesis and Biochemical Impacts
A study reported the synthesis of biologically active heterocyclic compounds, including triazolo[4,3-a]pyrazin derivatives, with potential insecticidal agents against the cotton leafworm, Spodoptera littoralis. These compounds were synthesized via versatile, readily accessible intermediates, and their structures were confirmed through various spectral analyses. The toxicological, biochemical, and biological aspects were investigated under laboratory conditions, demonstrating significant insecticidal potency for certain derivatives (Soliman et al., 2020).
Antitumor and Antimicrobial Activities
Another study focused on enaminones as key intermediates for synthesizing substituted pyrazoles, including [1,2,4]triazolo[4,3-a]pyrazin derivatives, exhibiting antitumor and antimicrobial activities. These compounds, through their interactions with active methylene compounds and aliphatic amines, led to various heterocyclic systems. The cytotoxic effects against specific human cell lines were comparable to established treatments, highlighting their potential in medical applications (Riyadh, 2011).
Heterocyclic Compounds as Antimicrobial Agents
Research into new thiophene-based heterocycles, including triazolo[4,3-a]pyrazin derivatives, aimed at developing potential antimicrobial agents. These compounds were synthesized and evaluated for antibacterial and antifungal activities, showing promising results against various pathogens. The study emphasizes the importance of structural modifications in enhancing biological activity (Mabkhot et al., 2016).
Mechanism of Action
Target of Action
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)isoxazole-5-carboxamide is primarily targeted towards c-Met and VEGFR-2 kinases . These kinases play a crucial role in cellular signaling pathways, particularly those involved in cell growth, survival, and differentiation .
Mode of Action
The compound interacts with its targets, c-Met and VEGFR-2 kinases, by binding to their active sites . This binding inhibits the kinase activity, leading to a disruption in the signaling pathways they are involved in . The compound’s interaction with these targets results in changes in cellular processes, particularly those related to cell growth and survival .
Biochemical Pathways
The primary biochemical pathways affected by this compound are those mediated by c-Met and VEGFR-2 kinases . These pathways are crucial for various cellular processes, including cell growth, survival, and differentiation . By inhibiting these kinases, the compound disrupts these pathways, leading to downstream effects such as reduced cell proliferation and increased cell death .
Pharmacokinetics
The compound’s interaction with its targets suggests that it is able to reach its site of action within cells This implies that the compound has sufficient bioavailability to exert its effects
Result of Action
The molecular and cellular effects of this compound’s action include inhibition of cell growth and induction of cell death . These effects are a result of the compound’s inhibition of c-Met and VEGFR-2 kinases, leading to disruption of the cellular processes they regulate .
Future Directions
Properties
IUPAC Name |
N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7O2/c21-13(10-1-3-16-22-10)17-9-2-5-19(7-9)11-12-18-15-8-20(12)6-4-14-11/h1,3-4,6,8-9H,2,5,7H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWAFLLAUBPNDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=NO2)C3=NC=CN4C3=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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